molecular formula C13H22Cl2N2O2 B1429707 2-[4-(2-Methoxyphenyl)piperazin-1-yl]ethan-1-ol dihydrochloride CAS No. 1423794-98-2

2-[4-(2-Methoxyphenyl)piperazin-1-yl]ethan-1-ol dihydrochloride

Cat. No. B1429707
CAS RN: 1423794-98-2
M. Wt: 309.2 g/mol
InChI Key: AWONCLGFKLZVPN-UHFFFAOYSA-N
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Description

“2-[4-(2-Methoxyphenyl)piperazin-1-yl]ethan-1-ol dihydrochloride” is a chemical compound with the CAS Number: 1423794-98-2 . It has a molecular weight of 309.24 . The IUPAC name for this compound is 2-[4-(2-methoxyphenyl)-1-piperazinyl]ethanol dihydrochloride .


Molecular Structure Analysis

The InChI code for this compound is 1S/C13H20N2O2.2ClH/c1-17-13-5-3-2-4-12(13)15-8-6-14(7-9-15)10-11-16;;/h2-5,16H,6-11H2,1H3;2*1H . This code provides a detailed description of the molecule’s structure, including the arrangement of atoms and bonds.


Physical And Chemical Properties Analysis

This compound is a solid under normal conditions . It has a melting point of 193°C . It should be stored under inert gas and is hygroscopic .

Scientific Research Applications

Alpha1-Adrenergic Receptor Antagonism

This compound has shown potential as a ligand for alpha1-adrenergic receptors (α1-AR), which are G-protein-coupled receptors (GPCRs) involved in the contraction of smooth muscles in blood vessels, lower urinary tract, and prostate . The therapeutic potential of this compound extends to treating disorders such as cardiac hypertrophy, congestive heart failure, hypertension, angina pectoris, cardiac arrhythmias, depression, benign prostate hyperplasia, anaphylaxis, asthma, and hyperthyroidism .

Neurological Conditions Treatment

Due to its affinity for α1-AR, 2-[4-(2-Methoxyphenyl)piperazin-1-yl]ethan-1-ol dihydrochloride could be significant in treating various neurological conditions. The α1-ARs have been associated with neurodegenerative and psychiatric conditions, making them a target for new central nervous system (CNS) drug discovery .

Comparative In Silico and In Vitro Studies

The compound has been a subject of comparative analysis in both in silico docking and molecular dynamics simulations, as well as in vitro studies. This dual approach allows for a more comprehensive understanding of the compound’s pharmacokinetics and its interaction with biological targets .

Pharmacokinetic Profiling

In silico absorption, distribution, metabolism, and excretion (ADME) calculations have identified promising lead compounds within the class of 2-[4-(2-Methoxyphenyl)piperazin-1-yl]alkyl derivatives. These studies are crucial for advancing the compound to further investigation as potential α1-AR antagonists .

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations have been performed to understand the distribution of electrostatic potential and the binding dynamics of the compound when interacting with α1-ARs. This helps in predicting the behavior of the compound in a biological system .

Drug Discovery and Development

The compound’s interaction with α1-ARs and its therapeutic potential make it a valuable candidate for drug discovery and development. Its role in treating a variety of conditions opens up avenues for creating new medications .

Aza-Michael Addition Reaction

In synthetic chemistry, this compound can be used to functionalize pyrazolylvinyl ketones via the Aza-Michael addition reaction. This reaction is valuable for creating complex molecules with potential pharmacological activities .

Tröger’s Base Derivatives Synthesis

Another application in synthetic chemistry is the preparation of cyclic amine-substituted Tröger’s base derivatives. These derivatives have a range of applications, including as building blocks for more complex chemical entities .

Mechanism of Action

Target of Action

The primary target of 2-[4-(2-Methoxyphenyl)piperazin-1-yl]ethan-1-ol dihydrochloride is the alpha1-adrenergic receptor (α1-AR) . This receptor is a class of G-protein-coupled receptors (GPCRs) and has three different subtypes: α1A-, α1B-, and α1D-ARs . The primary function of AR is the contraction of the smooth muscles in blood vessels, lower urinary tract, and prostate .

Mode of Action

The compound interacts with its target, the α1-AR, by acting as a ligand . This interaction can lead to the activation or blockade of these receptors, which is a major therapeutic approach for the treatment of numerous disorders . The compound shows alpha1-adrenergic affinity in the range from 22 nM to 250 nM .

Biochemical Pathways

The interaction of the compound with the α1-AR affects the adrenergic signaling pathway . This pathway is associated with numerous neurodegenerative and psychiatric conditions . The endogenous neurotransmitters, catecholamines noradrenaline, and epinephrine, are also targets for α1-ARs .

Pharmacokinetics

The compound’s absorption, distribution, metabolism, and excretion (ADME) properties have been studied using in silico docking and molecular dynamics simulations . These studies have identified promising lead compounds that exhibited an acceptable pharmacokinetic profile .

Result of Action

The result of the compound’s action is primarily observed at the molecular and cellular level. The interaction with the α1-AR leads to changes in the contraction of smooth muscles in blood vessels, lower urinary tract, and prostate . This can have therapeutic effects in the treatment of various disorders .

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .

Future Directions

Compounds with similar structures have been subjects of comparative analysis for their potential as alpha1-adrenergic receptor antagonists . This suggests that “2-[4-(2-Methoxyphenyl)piperazin-1-yl]ethan-1-ol dihydrochloride” and similar compounds could be of interest in future pharmaceutical research, particularly in the development of treatments for neurological conditions .

properties

IUPAC Name

2-[4-(2-methoxyphenyl)piperazin-1-yl]ethanol;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O2.2ClH/c1-17-13-5-3-2-4-12(13)15-8-6-14(7-9-15)10-11-16;;/h2-5,16H,6-11H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWONCLGFKLZVPN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)CCO.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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